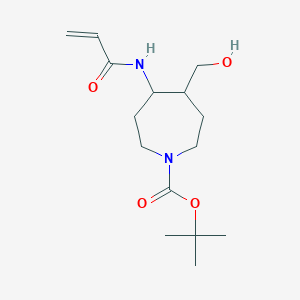
Tert-butyl 4-(hydroxymethyl)-5-(prop-2-enoylamino)azepane-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl 4-(hydroxymethyl)-5-(prop-2-enoylamino)azepane-1-carboxylate, also known as Boc-aminocaprolactam, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is a member of the azepane family and is primarily used in the synthesis of peptides and other bioactive molecules.
Mécanisme D'action
The mechanism of action of Tert-butyl 4-(hydroxymethyl)-5-(prop-2-enoylamino)azepane-1-carboxylaterolactam is primarily related to its use as a protecting group in peptide synthesis. The Boc group is added to the amino group of lysine residues in peptides to protect them from unwanted reactions during the synthesis process. Once the peptide synthesis is complete, the Boc group can be removed using an acid such as trifluoroacetic acid, which cleaves the Boc group from the lysine residue.
Biochemical and Physiological Effects:
Tert-butyl 4-(hydroxymethyl)-5-(prop-2-enoylamino)azepane-1-carboxylaterolactam does not have any significant biochemical or physiological effects, as it is primarily used as a protecting group in peptide synthesis. However, it is important to note that the use of Tert-butyl 4-(hydroxymethyl)-5-(prop-2-enoylamino)azepane-1-carboxylaterolactam can affect the properties of the resulting peptide, such as its solubility and stability.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using Tert-butyl 4-(hydroxymethyl)-5-(prop-2-enoylamino)azepane-1-carboxylaterolactam in lab experiments is its high yield synthesis method, which makes it a cost-effective option for peptide synthesis. Additionally, the Boc group is stable under a wide range of conditions, making it an ideal protecting group for peptide synthesis. However, it is important to note that the use of Tert-butyl 4-(hydroxymethyl)-5-(prop-2-enoylamino)azepane-1-carboxylaterolactam can affect the properties of the resulting peptide, such as its solubility and stability. Additionally, the removal of the Boc group can be challenging and requires the use of harsh acids, which can damage the peptide.
Orientations Futures
For research include the development of new methods for removing the Boc group from peptides and the use of Tert-butyl 4-(hydroxymethyl)-5-(prop-2-enoylamino)azepane-1-carboxylaterolactam in combination with other protecting groups to improve the efficiency and selectivity of peptide synthesis.
Méthodes De Synthèse
The synthesis of Tert-butyl 4-(hydroxymethyl)-5-(prop-2-enoylamino)azepane-1-carboxylaterolactam involves the reaction of tert-butyl 4-(hydroxymethyl)azepane-1-carboxylate with prop-2-enoyl chloride in the presence of a base such as triethylamine. This reaction results in the formation of Tert-butyl 4-(hydroxymethyl)-5-(prop-2-enoylamino)azepane-1-carboxylaterolactam, which can be purified using standard chromatographic techniques. The yield of this reaction is typically high, making it a cost-effective method for producing Tert-butyl 4-(hydroxymethyl)-5-(prop-2-enoylamino)azepane-1-carboxylaterolactam in the laboratory.
Applications De Recherche Scientifique
Tert-butyl 4-(hydroxymethyl)-5-(prop-2-enoylamino)azepane-1-carboxylaterolactam has numerous applications in scientific research, particularly in the field of peptide synthesis. This compound is commonly used as a protecting group for the amino group of lysine residues in peptides. The Boc group is stable under a wide range of conditions, making it an ideal protecting group for peptide synthesis. Additionally, Tert-butyl 4-(hydroxymethyl)-5-(prop-2-enoylamino)azepane-1-carboxylaterolactam can be used as a building block for the synthesis of other bioactive molecules, such as peptidomimetics.
Propriétés
IUPAC Name |
tert-butyl 4-(hydroxymethyl)-5-(prop-2-enoylamino)azepane-1-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26N2O4/c1-5-13(19)16-12-7-9-17(8-6-11(12)10-18)14(20)21-15(2,3)4/h5,11-12,18H,1,6-10H2,2-4H3,(H,16,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZGCMIFUODVQHB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C(CC1)NC(=O)C=C)CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.38 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 4-(hydroxymethyl)-5-(prop-2-enoylamino)azepane-1-carboxylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

acetic acid](/img/structure/B2409726.png)
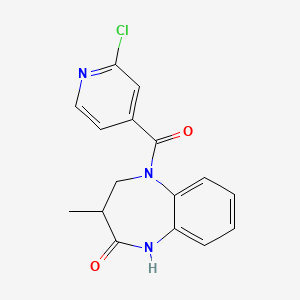
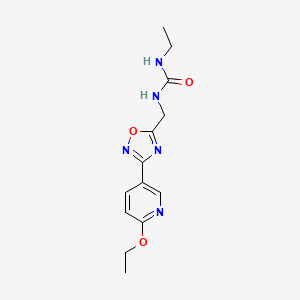
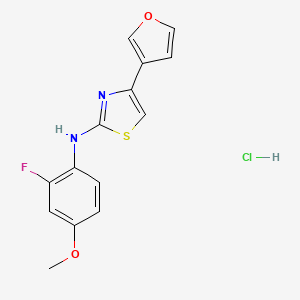
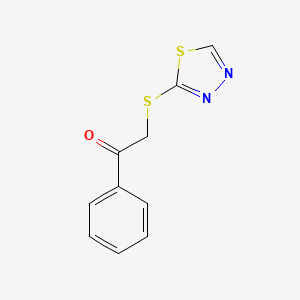
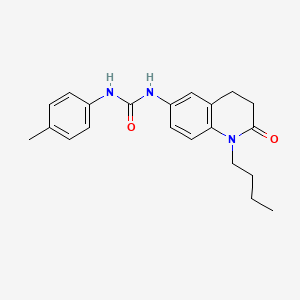

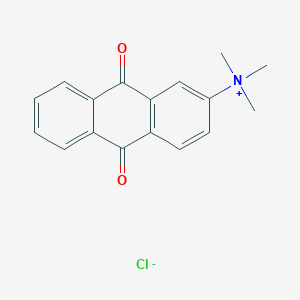
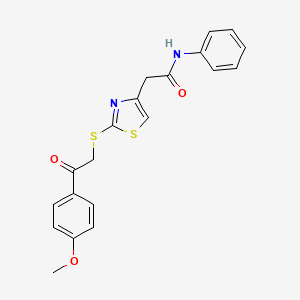
![(2-ethoxyphenyl)((1R,5S)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2409738.png)


![1-[4-Methoxy-3-[[4-[(4-methoxyphenyl)methylamino]quinazolin-2-yl]sulfanylmethyl]phenyl]ethanone](/img/structure/B2409742.png)
![methyl 4-(((3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)methyl)benzoate](/img/structure/B2409745.png)